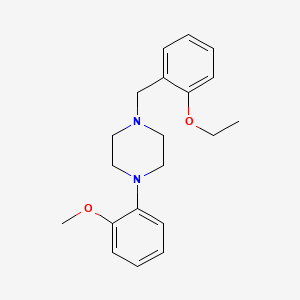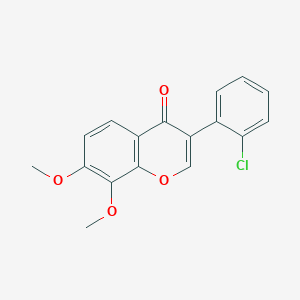![molecular formula C19H21NO4 B5760562 ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5760562.png)
ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate, also known as EPPB, is a synthetic compound that has gained attention for its potential use in scientific research.
Wirkmechanismus
Ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate acts by selectively inhibiting the activity of enzymes that are involved in cancer cell proliferation and inflammation. Specifically, ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate targets the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate increases the levels of endocannabinoids, which in turn activate cannabinoid receptors and exert anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has also been found to have antioxidant properties and to modulate the immune system. ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has been shown to have low toxicity and to be well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has several advantages for use in lab experiments. It is a synthetic compound with good purity, making it easier to control experimental conditions. ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has also been found to be stable under a range of conditions, making it suitable for use in a variety of assays. However, ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has some limitations, including its relatively high cost and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
Further research is needed to fully understand the potential applications of ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate in scientific research. Future studies could focus on optimizing the synthesis method to reduce the cost of production, as well as investigating the effects of ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate on other enzymes and pathways. In addition, studies could explore the potential use of ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate in combination with other compounds for enhanced therapeutic effects. Overall, ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate shows promise as a potential tool for scientific research and warrants further investigation.
Synthesemethoden
Ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with 4-methylphenol, followed by the addition of 3-chloropropanoic acid. The resulting intermediate is then treated with ethyl chloroformate to yield ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate. The synthesis method has been optimized to produce high yields of ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate with good purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate can inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
ethyl 4-[3-(4-methylphenoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-23-19(22)15-6-8-16(9-7-15)20-18(21)12-13-24-17-10-4-14(2)5-11-17/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMOIFSYUZWYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCOC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-p-Tolyloxy-propionylamino)-benzoic acid ethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5760489.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)
![ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5760499.png)

![2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)


![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5760560.png)
![3-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5760578.png)
